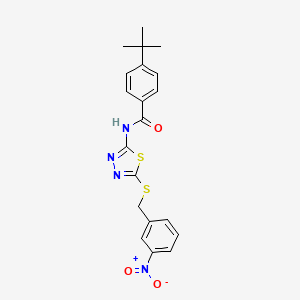

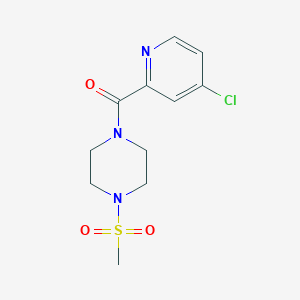

4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a Friedel-Crafts alkylation, the nitrobenzyl group could be added through a nitration reaction followed by a reduction, and the thiadiazol group could be formed through a cyclization reaction. The benzamide group could be introduced through a reaction with benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, hydrophobic group that could influence the compound’s solubility and reactivity. The nitrobenzyl group is electron-withdrawing and could participate in various reactions. The thiadiazol group contains a heterocyclic ring with sulfur and nitrogen atoms, which could also influence the compound’s reactivity and binding properties. The benzamide group could participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group in the nitrobenzyl moiety could be reduced to an amine group, or the thiadiazol ring could be opened under certain conditions. The benzamide group could undergo hydrolysis to form benzoic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyl group is nonpolar and could make the compound less soluble in water. The nitrobenzyl and benzamide groups could form hydrogen bonds, which could influence the compound’s solubility and boiling point .科学的研究の応用

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds with structural similarities to 4-(tert-butyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been reviewed for their antitumor activities. Some derivatives have progressed to preclinical testing stages, indicating the potential for antitumor drug development and synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Thiadiazole and Benzothiazole Derivatives

Thiadiazole and benzothiazole derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. These compounds are essential for designing novel biologically active compounds due to their pharmacological potential. The review covers synthetic methodologies and highlights recent approaches to afford these compounds with various substituents, illustrating their importance in drug discovery (Rosales-Hernández et al., 2022).

Heterocyclic Systems Based on 1,3,4-Thiadiazoles

Heterocyclic systems based on 1,3,4-thiadiazole rings, similar to the core structure of the compound , have been analyzed for their pharmacological activity. These systems, recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, underscore the structural significance of thiadiazoles in medicinal chemistry. The study suggests these frameworks as promising structural matrices for new drug-like molecules development (Lelyukh, 2019).

Biological Activities of Synthesized Phenothiazines

Phenothiazines, though structurally distinct, offer a parallel in exploring the biological activity potential of complex organic compounds. Recent investigations into phenothiazines have uncovered a range of promising biological activities, including antibacterial, antifungal, anticancer, and antiviral properties, among others. This highlights the utility of complex organic structures in drug development and the potential for this compound to exhibit similar multifaceted biological activities (Pluta et al., 2011).

特性

IUPAC Name |

4-tert-butyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-20(2,3)15-9-7-14(8-10-15)17(25)21-18-22-23-19(29-18)28-12-13-5-4-6-16(11-13)24(26)27/h4-11H,12H2,1-3H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRDELXPIVUICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)

![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)

![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)

![N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2581209.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)

![ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2581213.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)